N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining pyrazole and oxazole rings, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate diketone with hydrazine to form the pyrazole ring. For instance, acetylacetone and phenylhydrazine can be used under acidic conditions to yield 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.
Formation of the Oxazole Ring: The next step involves the cyclization of a suitable precursor, such as a β-ketoamide, with an appropriate reagent like hydroxylamine to form the oxazole ring.
Coupling of the Two Rings: The final step involves the coupling of the pyrazole and oxazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl and fluorophenyl rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving pyrazole and oxazole derivatives. It can also be used in the development of new biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The pyrazole and oxazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Uniqueness
The presence of the fluorophenyl group in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to its chloro- or bromo-substituted analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H19FN4O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C21H19FN4O3/c1-13-19(21(28)26(25(13)2)14-8-4-3-5-9-14)23-20(27)18-12-17(24-29-18)15-10-6-7-11-16(15)22/h3-11,18H,12H2,1-2H3,(H,23,27) |
InChI Key |
DIKLEWDIGUFIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC(=NO3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.